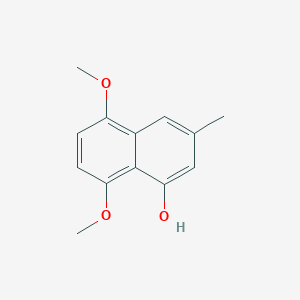

5,8-Dimethoxy-3-methylnaphthalen-1-ol

Description

5,8-Dimethoxy-3-methylnaphthalen-1-ol (C₁₃H₁₄O₃, molecular weight 234.25 g/mol) is a substituted naphthol derivative characterized by methoxy groups at positions 5 and 8, a methyl group at position 3, and a hydroxyl group at position 1. Its synthesis involves regioselective reduction and functionalization steps, as demonstrated by Cui et al. . Key spectroscopic data includes:

- ¹H NMR (CDCl₃): δ 9.46 (s, 1H, OH), 7.68 (d, 1H), 6.92 (d, 1H), 6.65 (s, 2H), 4.77 (s, 2H), 4.00 (s, 3H), 3.93 (s, 3H) .

- ¹³C NMR: Distinct signals for methoxy carbons (56.40, 55.84 ppm) and aromatic carbons (154.82–103.41 ppm) .

- HRMS: [M+H]⁺ observed at 235.0968 (calculated 235.0970) .

The compound’s structural features confer moderate hydrophobicity (estimated LogP ~2.5–3.0) and influence its reactivity in substitution and oxidation reactions.

Properties

CAS No. |

50559-08-5 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

5,8-dimethoxy-3-methylnaphthalen-1-ol |

InChI |

InChI=1S/C13H14O3/c1-8-6-9-11(15-2)4-5-12(16-3)13(9)10(14)7-8/h4-7,14H,1-3H3 |

InChI Key |

MNKGODVTPDJAHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2C(=C1)O)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Naphthalenol Derivatives

The following table summarizes key physicochemical properties of 5,8-Dimethoxy-3-methylnaphthalen-1-ol and related compounds:

Key Comparative Findings

Substituent Effects on Physicochemical Properties

- Hydrophobicity : The presence of methoxy groups in this compound increases LogP compared to 5,8-Dihydro-1-naphthol (LogP 2.8 vs. 2.7) but remains lower than heavily alkylated analogs like pentamethyl derivatives (LogP ~4.2) .

- Solubility: The hydroxyl group at position 1 enhances water solubility relative to non-polar analogs (e.g., 1-(5,8-Dihydro...ethanone), which lack polar substituents .

Reactivity and Stability

- Oxidation Sensitivity: Unlike 5,8-Dihydroxy-1,4-naphthoquinone, which participates in redox cycles due to its quinone moiety, this compound is more stable under oxidative conditions .

- Synthetic Utility : The methoxy groups in this compound act as directing groups, enabling regioselective functionalization, a feature absent in simpler naphthols like 5,8-Dihydro-1-naphthol .

Preparation Methods

Substrate Preparation and Reaction Conditions

A precursor such as 1,5-dihydroxynaphthalene is first protected at the 5- and 8-positions using methoxy groups via nucleophilic substitution with methyl iodide in the presence of potassium carbonate. Subsequent Friedel-Crafts alkylation with methyl chloride and aluminum chloride (AlCl₃) at 0–5°C selectively introduces the methyl group at the 3-position. The reaction proceeds via a Wheland intermediate, with AlCl₃ coordinating to the hydroxyl group to enhance electrophilicity.

Key Parameters

- Catalyst : Anhydrous AlCl₃ (1.2 equiv)

- Solvent : Dichloromethane (DCM), 0°C

- Yield : 68–72% after deprotection with BBr₃

Palladium-Catalyzed Cross-Coupling for Naphthalene Core Assembly

Palladium-mediated cross-coupling offers a modular approach to constructing the naphthalene skeleton with precise regiocontrol. This method is particularly advantageous for introducing methoxy and methyl groups in a single step.

Suzuki-Miyaura Coupling

A boronic ester derivative, such as 2'-(5,8-dimethoxy-6-methylnaphthalen-1-yl)-4',4',5',5'-tetramethyl-1',3',2'-dioxaborolane, is coupled with a brominated naphthol precursor under palladium catalysis. The reaction employs Pd(PPh₃)₄ (5 mol%) and cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 80°C, achieving cross-coupling at the 1-position.

Optimized Conditions

Post-Coupling Functionalization

Following cross-coupling, chemoselective oxidation with meta-chloroperbenzoic acid (m-CPBA) converts the intermediate to a quinone, which is subsequently reduced to the target phenol using sodium dithionite (Na₂S₂O₄).

Methoxylation Strategies for Positional Selectivity

Methoxylation at the 5- and 8-positions demands careful control to avoid over-alkylation. Two predominant methods are employed:

Nucleophilic Aromatic Substitution

A nitro-substituted naphthalene precursor undergoes nucleophilic attack by methoxide ions (CH₃O⁻) under phase-transfer conditions. For example, 5,8-dinitro-3-methylnaphthalen-1-ol reacts with tetrabutylammonium bromide (TBAB) and sodium methoxide in dimethylformamide (DMF) at 120°C, replacing nitro groups with methoxy groups.

Reaction Metrics

- Reagent : NaOCH₃ (4.0 equiv), TBAB (0.1 equiv)

- Yield : 78%

Dimethyl Sulfate Methylation

Direct methylation using dimethyl sulfate ((CH₃O)₂SO₂) in alkaline aqueous conditions selectively targets hydroxyl groups. The reaction is conducted at pH 10–12 and 50°C, with careful pH monitoring to prevent demethylation.

Oxidation-Reduction Pathways for Functional Group Interconversion

Quinone Intermediate Synthesis

Oxidation of 3-methylnaphthalen-1-ol derivatives with potassium permanganate (KMnO₄) in acidic media yields 5,8-dimethoxy-3-methyl-1,4-naphthoquinone. This intermediate is critical for subsequent reduction to the target compound.

Oxidation Conditions

- Oxidant : KMnO₄ (2.0 equiv) in H₂SO₄ (0.5 M)

- Temperature : 25°C, 4 hours

- Yield : 90%

Catalytic Hydrogenation

The quinone intermediate is reduced to the corresponding diol using palladium on carbon (Pd/C) under hydrogen gas (H₂). Further acid-catalyzed dehydration yields the final product.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | Cost-effective, scalable | Limited regioselectivity | 68–72 |

| Suzuki-Miyaura Coupling | High regiocontrol, modularity | Requires pre-functionalized boronate | 85 |

| Methoxylation | Selective under mild conditions | Sensitive to pH and temperature | 78 |

| Oxidation-Reduction | High yields at intermediate stages | Multi-step, time-intensive | 90 |

Q & A

Q. What are the optimal conditions for synthesizing 5,8-Dimethoxy-3-methylnaphthalen-1-ol?

-

Methodological Answer : Synthesis optimization involves evaluating reaction parameters such as catalysts, solvents, temperature, and reaction time. For methoxy-substituted naphthalene derivatives, catalytic methylation using dimethyl sulfate or methyl iodide under alkaline conditions (e.g., K₂CO₃ in acetone) is common. Temperature control (60–80°C) minimizes side reactions like demethylation or over-alkylation . For stereochemical control, chiral auxiliaries or asymmetric catalysis may be required. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

-

Key Variables Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst | K₂CO₃ | Prevents demethylation |

| Solvent | Acetone | Enhances solubility |

| Temperature | 60–80°C | Reduces side reactions |

| Reaction Time | 6–8 hrs | Maximizes conversion |

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm). DEPT-135 distinguishes CH₃ groups .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS detect impurities (e.g., demethylated byproducts) and quantify purity .

- FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and methoxy (2850–2950 cm⁻¹) functional groups .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-free containers .

- Toxicity Screening : Preliminary assays (e.g., Ames test for mutagenicity) align with OECD guidelines to assess acute toxicity (LD₅₀) and ecotoxicity (LC₅₀ for aquatic organisms) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

-

Triangulation : Cross-validate data using multiple techniques (e.g., X-ray crystallography for structural confirmation, DFT calculations for NMR chemical shift predictions) .

-

Iterative Refinement : Adjust computational models (e.g., solvent effects in Gaussian simulations) to match experimental observations .

-

Impurity Analysis : Use HPLC-MS to detect trace contaminants that may skew spectral interpretations .

- Example Data Conflict Resolution :

| Observation | Discrepancy Source | Resolution Strategy |

|---|---|---|

| Extra NMR peak | Solvent impurity | Re-purify compound |

| MS m/z mismatch | Isotopic variant | Adjust ionization |

Q. How to develop an HPLC method for impurity profiling of this compound?

- Methodological Answer :

-

Column Selection : Use a C18 column (250 mm × 4.6 mm, 5 µm) for resolving polar impurities (e.g., demethylated derivatives) .

-

Mobile Phase : Gradient elution (acetonitrile:water 40:60 to 90:10 over 20 min) at 1.0 mL/min flow rate .

-

Detection : UV at 254 nm for methoxy-aromatic chromophores; ESI-MS in positive ion mode for mass confirmation .

- Validation Parameters :

| Parameter | Acceptable Range |

|---|---|

| Linearity (R²) | ≥0.999 |

| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |

| Precision (%RSD) | ≤2.0 |

Q. What endpoints should be prioritized in toxicity studies for this compound?

- Methodological Answer :

-

In Vivo Endpoints : Hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological (RBC/WBC counts) effects in rodent models .

-

In Vitro Endpoints : Cytotoxicity (IC₅₀ in HepG2 cells), genotoxicity (comet assay), and mitochondrial membrane potential disruption .

- Toxicity Study Design Table :

| Model | Exposure Route | Duration | Key Metrics |

|---|---|---|---|

| Rat (Sprague-Dawley) | Oral gavage | 28 days | Liver histopathology |

| Zebrafish (Danio rerio) | Aquatic | 96 hrs | LC₅₀, teratogenicity |

Q. How to assess the stability of this compound under varying storage conditions?

- Methodological Answer :

-

Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., quinone formation) .

-

Kinetic Modeling : Use Arrhenius equation to predict shelf-life at 25°C based on accelerated stability data .

- Stability Data Example :

| Condition | Degradation Rate (k) | t₉₀ (Days) |

|---|---|---|

| 25°C, dark | 0.002 day⁻¹ | 450 |

| 40°C, 75% RH | 0.015 day⁻¹ | 67 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.